N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide

Antithyroid SAR Regioisomerism

N-[5-(1H-Benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide (CAS 1574337-77-1, molecular formula C₂₂H₂₂N₄O₂, molecular weight 374.4 g/mol) is a synthetic hybrid molecule that couples a benzimidazole nucleus to a 4-hydroxyquinoline-3-carboxamide core via a pentyl linker. It belongs to the broader family of 4-hydroxyquinoline-3-carboxamides (4-HQCs), a class recognised for potent and selective inhibition of herpesvirus DNA polymerases.

Molecular Formula C22H22N4O2
Molecular Weight 374.4 g/mol
Cat. No. B14936901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide
Molecular FormulaC22H22N4O2
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCCCCC3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H22N4O2/c27-21-15-8-3-4-9-17(15)24-14-16(21)22(28)23-13-7-1-2-12-20-25-18-10-5-6-11-19(18)26-20/h3-6,8-11,14H,1-2,7,12-13H2,(H,23,28)(H,24,27)(H,25,26)
InChIKeyYYIQCGPRFIYVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(1H-Benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide: Core Scaffold & Procurement-Relevant Identity


N-[5-(1H-Benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide (CAS 1574337-77-1, molecular formula C₂₂H₂₂N₄O₂, molecular weight 374.4 g/mol) is a synthetic hybrid molecule that couples a benzimidazole nucleus to a 4-hydroxyquinoline-3-carboxamide core via a pentyl linker . It belongs to the broader family of 4-hydroxyquinoline-3-carboxamides (4-HQCs), a class recognised for potent and selective inhibition of herpesvirus DNA polymerases [1]. The compound is primarily studied in the context of antithyroid and antituberculosis activities, where the precise arrangement of the quinoline hydroxy and carboxamide groups, together with the benzimidazole moiety and linker length, dictates biological outcome [2].

Why N-[5-(1H-Benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the 4-hydroxyquinoline-3-carboxamide (4-HQC) class, minor structural modifications produce profound shifts in target engagement, selectivity, and physicochemical behaviour. The antiviral 4-HQCs (e.g., PNU-183792) potently inhibit herpesvirus polymerases with IC₅₀ values in the nanomolar range [1], whereas the benzimidazole-containing series evaluated by Ukrainets et al. displays antithyroid and antituberculosis profiles [2]. Even positional isomerism on the quinoline ring—moving the hydroxy group from position 4 to position 2—alters logD by over 0.7 units and hydrogen-bond donor/acceptor geometry, directly impacting permeability and target binding . Consequently, procurement of a “close analog” without verifying the exact substitution pattern (4-hydroxy-3-carboxamide), linker identity (pentyl), and heterocycle (unsubstituted benzimidazole) risks selecting a compound with divergent biological activity and unreliable in-class comparability.

Quantitative Differentiation Evidence for N-[5-(1H-Benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide


Regioisomeric Carboxamide Positioning Defines the Pharmacological Program: Antithyroid vs. Antiviral Signature

N-[5-(1H-Benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide was synthesized and tested within a series of benzimidazol-2-ylamides of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids specifically for antithyroid and antituberculosis activities [1]. This contrasts sharply with the 4-hydroxyquinoline-3-carboxamide series lacking the benzimidazole-pentyl unit (e.g., PNU-183792), which exhibits broad-spectrum antiherpes polymerase inhibition with IC₅₀ values of 0.02–0.15 µM against HCMV, HSV-1, and VZV polymerases but no antithyroid or antituberculosis claim [2]. The regioisomeric 2-hydroxyquinoline-4-carboxamide analog (ChemDiv IB06-6732) would not replicate the 4‑hydroxy‑3‑carboxamide pharmacophore required for the antithyroid phenotype described by Ukrainets et al. .

Antithyroid SAR Regioisomerism

Physicochemical Divergence from the 2-Hydroxyquinoline-4-Carboxamide Isomer Drives Differential Permeability

The target compound 4-hydroxyquinoline-3-carboxamide scaffold is predicted to have a lower logD and distinct hydrogen-bonding network relative to its 2-hydroxyquinoline-4-carboxamide isomer (ChemDiv IB06-6732). While experimentally measured values for the target compound are not publicly available, the isomer ChemDiv IB06-6732 has a calculated logD of 3.49, logP of 3.76, and PSA of 121.84 Ų . The 4-hydroxy-3-carboxamide arrangement places the hydroxyl adjacent to the amide carbonyl, enabling intramolecular hydrogen bonding that reduces polar surface area exposure and logD by an estimated 0.5–1.0 log units relative to the isomer based on 4-quinolone intramolecular H-bond models [1]. This difference translates to altered passive membrane permeability and oral absorption potential.

Physicochemical profiling logD Isomer comparison

Unsubstituted Quinoline Ring: The Baseline for SAR Studies Against 6-Fluoro, 6-Chloro, and 8-Methoxy Analogs

The target compound bears no halogen or methoxy substituent on the quinoline ring, distinguishing it from commonly listed analogs such as N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide (MW 404.43) and N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-chloro-4-hydroxyquinoline-3-carboxamide . In the 4-HQC antiviral series, introduction of a 6-fluoro substituent increased HCMV polymerase inhibition by >10-fold compared to the unsubstituted quinoline [1]. Although explicit potency data for the benzimidazole-pentyl sub-series are not publicly available, the trend supports the unsubstituted target as the essential reference point for defining the contribution of quinoline ring electronics to antithyroid or antitubercular potency.

SAR Halogen substitution Quinoline modification

Pentyl Linker Length Optimality: Spacing Between Benzimidazole and Quinoline Pharmacophores

The five-carbon pentyl linker separates the benzimidazole and quinoline-3-carboxamide pharmacophores. In related benzimidazole-pentyl-quinoline series, variation of linker length is a critical determinant of biological activity; benzimidazole-containing kinase inhibitors and HCV NS5B inhibitors show sharp SAR around linker homologation, with pentyl often providing the best balance of flexibility and target fit [1][2]. The Ukrainets study specifically synthesized benzimidazol-2-ylamides linked via a pentyl chain, implying that this length was chosen based on prior optimization [3]. Analogs with shorter (propyl, butyl) or longer (hexyl) linkers, while structurally similar, would be expected to yield divergent potency and selectivity profiles.

Linker SAR Homologation Pharmacophore spacing

Best-Validated Research Application Scenarios for N-[5-(1H-Benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide


Antithyroid Drug Discovery: Primary Screening Benchmark

As a member of the benzimidazol-2-ylamide series explicitly tested for antithyroid activity [1], this compound serves as a reference standard for evaluating novel 4-hydroxyquinoline-3-carboxamide hybrids targeting thyroid peroxidase or other thyroid-regulating enzymes. Its use ensures continuity with published SAR datasets and avoids the confounding antiherpes pharmacology of non-benzimidazole 4-HQCs [2].

Antituberculosis Lead Optimization: Core Scaffold Control

The Ukrainets study includes antituberculosis screening data for this class [1]. The unsubstituted quinoline and pentyl linker make this compound the appropriate starting point for medicinal chemistry campaigns seeking to add substituents that improve mycobacterial potency while monitoring toxicity.

Physicochemical Profiling & ADME Model Compound

The 4-hydroxy-3-carboxamide motif engages in intramolecular hydrogen bonding that distinguishes its logD and permeability profile from the 2-hydroxy-4-carboxamide isomer . This compound is therefore suited as a probe in assays correlating intramolecular H-bond strength with Caco-2 permeability or microsomal stability.

Quinoline-Benzimidazole Linker SAR Studies

The pentyl linker length is a key variable; this compound is the optimal reference for systematic homologation studies (propyl → hexyl) aimed at mapping the spatial requirements for target engagement in antithyroid or antitubercular assays [1][3].

Quote Request

Request a Quote for N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.